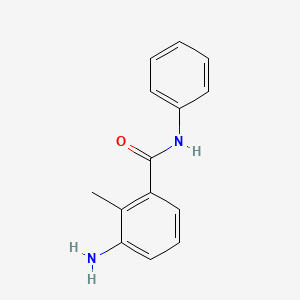

3-amino-2-methyl-N-phenylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-amino-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the 3-position, a methyl group at the 2-position, and a phenyl group attached to the nitrogen atom of the benzamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-methyl-N-phenylbenzamide typically involves the reaction of 3-amino-2-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-amino-2-methyl-N-phenylbenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Major Products

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiparasitic Activity

Recent studies have highlighted the potential of 3-amino-2-methyl-N-phenylbenzamide derivatives as antiparasitic agents. For instance, a derivative was found to exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The mechanism involves the disruption of kinetoplast DNA function, which is crucial for the survival of the parasite . The compound's structure allows it to interact with high mobility group proteins, leading to effective displacement from DNA binding sites.

Antiviral Properties

The compound has also been evaluated for its antiviral properties, particularly against Enterovirus 71 (EV71), which is known to cause hand, foot, and mouth disease. A series of derivatives were synthesized and tested, revealing that certain modifications enhanced their potency against various strains of EV71. For example, specific derivatives demonstrated IC50 values in the low micromolar range, indicating promising antiviral activity .

Antitubercular Activity

In another application, research has focused on the antitubercular properties of related benzamide compounds. The structure-activity relationship (SAR) studies have identified lead compounds that inhibit Mycobacterium tuberculosis growth. These findings suggest that modifications in the benzamide structure can significantly enhance antitubercular activity .

Synthetic Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It has been utilized in various reactions such as spiro annulation and C–C coupling reactions. For instance, when reacted with oxalyl chloride under Lewis acid catalysis conditions, it can yield complex spiro compounds with potential biological activities . This versatility makes it valuable for chemists looking to develop new synthetic pathways.

Material Science Applications

Polymer Chemistry

The compound's amide functionality allows it to be incorporated into polymer matrices, enhancing the thermal and mechanical properties of the resulting materials. Research into its use as a plasticizer or modifier in polymer blends has shown promising results, indicating improved flexibility and impact resistance .

| Compound Name | Target Organism | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Derivative A | Trypanosoma brucei | 0.5 | >100 |

| Derivative B | Enterovirus 71 | 10 | >60 |

| Derivative C | Mycobacterium tuberculosis | 15 | >30 |

Table 2: Synthesis Pathways Utilizing this compound

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Spiro Annulation | Oxalyl Chloride + Lewis Acid | 76 |

| C–C Coupling | Phenylboronic Acid | 82 |

| Alkylation | Iodomethane + Base | 60-70 |

Mecanismo De Acción

The mechanism of action of 3-amino-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt bacterial cell membranes. The antioxidant activity could be due to its capacity to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

- 3-amino-N-methyl-N-phenylbenzamide

- 2-amino-N-phenylbenzamide

- 4-methoxy-3-amino-N-phenylbenzamide

Uniqueness

3-amino-2-methyl-N-phenylbenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

3-Amino-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is characterized by the presence of an amino group at the 3-position, a methyl group at the 2-position, and a phenyl group attached to the nitrogen atom of the benzamide structure. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly as an antibacterial and antioxidant agent.

- Molecular Weight : 226.27 g/mol

- Chemical Structure :

C6H4(NH2)C(CH3)C6H5C(=O)NH2

Synthesis

The synthesis typically involves the reaction of 3-amino-2-methylbenzoic acid with aniline using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is conducted in dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .

Antibacterial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, derivatives of aminobenzamide have been shown to inhibit bacterial enzymes and disrupt cell membranes, leading to bacterial cell death .

Case Study : A study evaluated several N-substituted aminobenzamide derivatives for their ability to inhibit dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism. Some derivatives demonstrated over 38% inhibition at a concentration of 100 μM, suggesting that modifications to the benzamide scaffold can enhance antibacterial activity .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions. This activity is vital for preventing oxidative stress-related damage in biological systems .

Mechanism : The mechanism involves the compound's interaction with reactive oxygen species (ROS), effectively neutralizing them and reducing cellular damage .

Comparison with Similar Compounds

The biological activities of this compound can be compared with other benzamide derivatives:

| Compound Name | Antibacterial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 3-Amino-N-methyl-N-phenylbenzamide | Low | Moderate |

| 4-Methoxy-3-amino-N-phenylbenzamide | High | Moderate |

This table highlights that while some derivatives exhibit higher antibacterial activity, this compound stands out for its potent antioxidant properties .

The biological activity of this compound is primarily due to its ability to interact with specific molecular targets. For example:

- Antibacterial Action : Inhibition of bacterial enzymes critical for cell wall synthesis.

- Antioxidant Mechanism : Reduction of ROS levels through electron donation, thus stabilizing free radicals .

Research Applications

This compound has potential applications in various fields:

Propiedades

IUPAC Name |

3-amino-2-methyl-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h2-9H,15H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQCVQGZMCIKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.